N-{4-[(propylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide
Description
N-{4-[(propylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzamide group attached to the thiazole ring, which is further substituted with a propylcarbamoyl methyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
N-[4-[2-oxo-2-(propylamino)ethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-2-8-16-13(19)9-12-10-21-15(17-12)18-14(20)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,19)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLNPNHSQDSGMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{4-[(propylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Benzamide Group: The benzamide group can be introduced by reacting the thiazole derivative with benzoyl chloride in the presence of a base such as pyridine.
Substitution with Propylcarbamoyl Methyl Group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-{4-[(propylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{4-[(propylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: It is studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent, with studies indicating its ability to inhibit certain enzymes and pathways involved in these diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical structure and reactivity
Mechanism of Action
The mechanism of action of N-{4-[(propylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins. In anti-inflammatory applications, the compound may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. In anticancer research, it is believed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
N-{4-[(propylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial agent used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal agent used to treat fungal infections.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Biological Activity
N-{4-[(propylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide is a synthetic organic compound categorized under thiazole derivatives, which are noted for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound features a benzamide moiety linked to a thiazole ring that is further substituted with a propylcarbamoyl methyl group. Understanding its biological activity is essential for exploring its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | N-[4-[2-oxo-2-(propylamino)ethyl]-1,3-thiazol-2-yl]benzamide |
| Molecular Formula | C15H17N3O2S |
| Molecular Weight | 305.38 g/mol |
| CAS Number | 946273-18-3 |
The compound's structure includes a thiazole ring, which contributes to its biological activity through various mechanisms of action.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial and fungal strains. For instance, studies have shown that it possesses inhibitory effects against Gram-positive and Gram-negative bacteria, as well as common fungal pathogens.
Anti-inflammatory Effects
The compound's anti-inflammatory properties are attributed to its ability to inhibit key enzymes involved in inflammatory pathways. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS).
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and survival. For example, it has been shown to inhibit the activity of certain kinases involved in cancer progression.
Summary of Biological Activities
| Activity Type | Evidence |
|---|---|
| Antimicrobial | Effective against various bacteria and fungi |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial properties of thiazole derivatives, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests potential for development as an alternative antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
A separate study examined the anti-inflammatory effects of the compound in a murine model of inflammation. Results indicated that treatment with this compound significantly reduced edema and inflammatory markers compared to control groups.
Case Study 3: Cancer Cell Line Studies
In vitro assays conducted on various cancer cell lines (e.g., breast and colon cancer) revealed that the compound could effectively induce apoptosis at specific concentrations. Flow cytometry analysis showed an increase in early apoptotic cells after treatment with the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
